Z-Ala-pro-pna

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

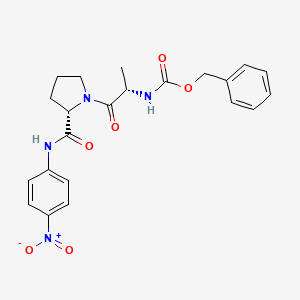

benzyl N-[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O6/c1-15(23-22(29)32-14-16-6-3-2-4-7-16)21(28)25-13-5-8-19(25)20(27)24-17-9-11-18(12-10-17)26(30)31/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,23,29)(H,24,27)/t15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRUDZOHZFJLLZ-KXBFYZLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Ala-Pro-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthetic peptide substrate, Z-Ala-Pro-pNA, for researchers, scientists, and professionals in drug development. This document outlines its chemical structure, and physical and chemical properties, and provides a detailed experimental protocol for its use in enzymatic assays.

Chemical Structure and Properties

This compound, with the systematic name N-[(Phenylmethoxy)carbonyl]-L-alanyl-N-(4-nitrophenyl)-L-prolinamide, is a chromogenic substrate primarily utilized for the detection and quantification of prolyl endopeptidase (PEP) activity. Its chemical structure consists of an N-terminal benzyloxycarbonyl (Z) protecting group, followed by the dipeptide L-alanyl-L-proline, which is amide-bonded to a p-nitroaniline (pNA) group. The enzymatic cleavage of the bond between the proline and the p-nitroaniline releases the yellow-colored pNA, which can be quantified spectrophotometrically.

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C22H24N4O6 | [1][2] |

| Molecular Weight | 440.45 g/mol | [1][3] |

| CAS Number | 66382-56-7 | [1][2][4] |

| Appearance | White to off-white solid | |

| Storage Temperature | -15°C to -20°C | [4] |

| SMILES | C--INVALID-LINK--[O-])C=C2">C@@HNC(=O)OCC3=CC=CC=C3 | [3] |

Table 1: Physicochemical Properties of this compound

Solubility

The solubility of this compound is a critical factor in the preparation of stock solutions for enzymatic assays. Due to its hydrophobic nature, it has limited solubility in aqueous solutions alone.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing concentrated stock solutions. |

| Dioxane | Soluble | Often used as a co-solvent in aqueous buffers for enzymatic assays. |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Water | Insoluble |

Table 2: Solubility of this compound

Experimental Protocol: Prolyl Endopeptidase Activity Assay

This section provides a detailed methodology for a standard prolyl endopeptidase (PEP) activity assay using this compound as a substrate. The principle of this assay is the enzymatic hydrolysis of the Pro-pNA bond, leading to the release of p-nitroaniline (pNA), which can be monitored by measuring the increase in absorbance at 410 nm.

Materials and Reagents

-

This compound

-

Prolyl endopeptidase (enzyme source)

-

Dimethyl sulfoxide (DMSO) or 1,4-Dioxane

-

Tris-HCl buffer (or other suitable buffer, e.g., Potassium Phosphate)

-

Microplate reader or spectrophotometer capable of reading absorbance at 410 nm

-

96-well microplate or cuvettes

Solution Preparation

-

Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in DMSO or 40% dioxane to prepare a 10 mM stock solution. Store this solution at -20°C.

-

Assay Buffer: Prepare a suitable assay buffer, for example, 50 mM Tris-HCl, pH 7.5.

-

Enzyme Solution: Dilute the prolyl endopeptidase to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but should provide a linear rate of reaction for the duration of the assay.

Assay Procedure

-

Reaction Setup: In a 96-well microplate, add the following components to each well:

-

Assay Buffer (to bring the final volume to 200 µL)

-

Enzyme Solution

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add the this compound stock solution to each well to achieve the desired final substrate concentration (e.g., 0.2 mM). Mix gently.

-

Kinetic Measurement: Immediately start monitoring the increase in absorbance at 410 nm in a microplate reader at regular intervals (e.g., every minute) for a specified period (e.g., 10-30 minutes). Ensure the reaction rate is linear during this period.

-

Blank Control: Prepare a blank reaction containing all components except the enzyme to subtract any non-enzymatic hydrolysis of the substrate.

Calculation of Enzyme Activity

The rate of the enzymatic reaction can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA410/min) / (ε × l) × (V_total / V_enzyme) × 10^6

Where:

-

ΔA410/min: The initial rate of absorbance change per minute.

-

ε: The molar extinction coefficient of p-nitroaniline at 410 nm (a commonly used value is 8,800 M⁻¹cm⁻¹).

-

l: The path length of the cuvette or the well (in cm).

-

V_total: The total volume of the assay mixture (in mL).

-

V_enzyme: The volume of the enzyme solution added (in mL).

Visualizations

The following diagrams illustrate the enzymatic reaction and the experimental workflow for the prolyl endopeptidase assay.

References

Z-Ala-Pro-pNA Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of Z-Ala-Pro-pNA, a chromogenic substrate widely utilized in the study of serine proteases, particularly prolyl endopeptidases (PEPs). This document details the enzymatic cleavage of this compound, presents available kinetic data for analogous substrates, outlines experimental protocols for its use, and contextualizes the activity of relevant enzymes within key signaling pathways.

Introduction to this compound

N-carbobenzoxy-L-alanyl-L-proline p-nitroanilide (this compound) is a synthetic peptide derivative designed as a substrate for proteases that recognize and cleave peptide bonds C-terminal to a proline residue. The utility of this compound in enzymatic assays stems from its chromogenic properties. Upon enzymatic hydrolysis of the bond between the proline and the p-nitroanilide (pNA) moiety, the release of free pNA results in a measurable increase in absorbance at approximately 410 nm. This allows for a continuous and straightforward spectrophotometric assay of enzyme activity.

This compound is particularly valuable for characterizing the activity of prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases. These enzymes are serine proteases that play significant roles in the metabolism of proline-containing peptides, including neuropeptides and peptide hormones, making them attractive targets for drug development in areas such as neurological disorders and inflammation.

Enzyme Specificity and Kinetic Data

While specific kinetic data for the hydrolysis of this compound by a wide range of proteases is not extensively documented in publicly available literature, significant insights can be drawn from studies on the closely related substrate, Z-Gly-Pro-pNA. The substitution of glycine for alanine at the P2 position (the amino acid preceding proline) can influence the rate of hydrolysis, and comparative studies are crucial for understanding the specific preferences of different enzymes.

Prolyl endopeptidases generally exhibit a preference for an amino acid at the P2 position. For instance, fibroblast activation protein α (FAP), another prolyl endopeptidase, shows a strong preference for glycine at the P2 position, which helps to distinguish its activity from other PEPs.

To provide a quantitative perspective, the following table summarizes the kinetic parameters for the hydrolysis of the analogous substrate, Z-Gly-Pro-pNA , by wild-type Aeromonas punctata prolyl endopeptidase (apPEP). This data serves as a valuable reference point for researchers working with this compound.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| Aeromonas punctata Prolyl Endopeptidase (WT) | Z-Gly-Pro-pNA | 0.81 | 505 | 623 |

Data sourced from a study on the induced-fit mechanism of prolyl endopeptidase.

Experimental Protocols

The following section provides a detailed methodology for a typical enzyme assay using a chromogenic proline-containing pNA substrate. This protocol is adapted from established methods for prolyl endopeptidase assays and can be optimized for specific enzymes and experimental conditions.

Principle

The enzymatic activity is determined by measuring the rate of release of p-nitroaniline from the substrate (e.g., this compound) upon hydrolysis. The increase in absorbance at 410 nm is directly proportional to the enzymatic activity.

Reagents and Buffers

-

Enzyme Solution: Purified or partially purified prolyl endopeptidase diluted in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Stock Solution: this compound dissolved in a suitable organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol (DTT). The optimal pH and buffer composition may vary depending on the specific enzyme.

-

Stopping Reagent (Optional): 1 M Citrate buffer, pH 3.0, or another suitable acidic solution to stop the reaction.

Assay Procedure

-

Reaction Mixture Preparation: In a 96-well microplate or a cuvette, prepare the reaction mixture by adding the assay buffer and the substrate. A typical final substrate concentration for kinetic studies ranges from 0.1 to 5 times the Km value. For routine activity assays, a concentration of 1-2 mM is often used.

-

Enzyme Addition: Initiate the reaction by adding a small volume of the diluted enzyme solution to the reaction mixture. The final volume of the reaction is typically 100-200 µL for a microplate assay or 1 mL for a cuvette-based assay.

-

Incubation and Measurement: Incubate the reaction at a constant temperature (e.g., 37°C). Monitor the increase in absorbance at 410 nm over time using a spectrophotometer or a microplate reader. Readings should be taken at regular intervals (e.g., every 30 or 60 seconds) for a period during which the reaction rate is linear.

-

Data Analysis: Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient of p-nitroaniline at 410 nm (typically around 8,800 M-1cm-1) can be used to convert the rate of change in absorbance to the rate of product formation (moles/minute).

Signaling Pathways and Biological Context

Prolyl endopeptidases play a crucial role in regulating the activity of various peptide hormones and neuropeptides, thereby influencing a range of physiological processes. The cleavage of these peptides by PEPs can either inactivate them or, in some cases, generate new bioactive fragments. The following diagrams illustrate the involvement of PEPs in two important signaling pathways.

Bradykinin Signaling Pathway

Bradykinin is a potent inflammatory mediator that exerts its effects by binding to the B2 receptor, a G-protein coupled receptor (GPCR). Prolyl endopeptidase is one of the enzymes responsible for the degradation and inactivation of bradykinin, thus playing a key role in terminating its pro-inflammatory signal.

Caption: Bradykinin signaling and its termination by Prolyl Endopeptidase.

Substance P Signaling Pathway

Substance P is a neuropeptide involved in pain transmission, inflammation, and other neurological processes. It signals through the neurokinin-1 (NK1) receptor. Similar to bradykinin, the biological activity of Substance P is terminated by enzymatic degradation, with prolyl endopeptidase being a key enzyme in this process.

Caption: Substance P signaling and its termination by Prolyl Endopeptidase.

Experimental Workflow for this compound Assay

The following diagram outlines the general workflow for conducting an enzymatic assay using this compound.

Enzymes That Cleave Z-Ala-Pro-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymes known to cleave the chromogenic substrate Z-Ala-Pro-pNA. This document details the catalytic activity of these enzymes, presents available quantitative data, and provides adaptable experimental protocols. Furthermore, it visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the enzymatic processes and their biological context.

Core Enzymes and Substrate Specificity

The synthetic peptide this compound (Nα-Benzyloxycarbonyl-L-alanyl-L-proline p-nitroanilide) is a widely used chromogenic substrate for the detection and characterization of specific proteases. The cleavage of the peptide bond between proline and the p-nitroaniline (pNA) moiety by an enzyme results in the release of free pNA, which is a yellow-colored compound that can be quantified spectrophotometrically. The primary enzymes known to exhibit significant activity towards this substrate are:

-

Dipeptidyl Peptidase IV (DPPIV/CD26): A serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1][2][3] DPPIV plays a crucial role in various physiological processes, including glucose metabolism and immune regulation.[1][3]

-

Prolyl Endopeptidase (PEP): A serine protease that cleaves peptide bonds on the carboxyl side of proline residues within a peptide chain.[4] This enzyme is implicated in the degradation of neuropeptides and peptide hormones.

Quantitative Data on Enzyme Kinetics

Table 1: Kinetic Parameters of Dipeptidyl Peptidase IV (DPPIV) with Various Substrates

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Porcine Kidney | Gly-Pro-pNA | 0.138 | 145.0 | 1.05 x 106 | [5] |

| Porcine Kidney | Gly-Pro-2-naphthylamide | 0.66 | - | - | [1] |

| Porcine Kidney | Ala-Ala-2-naphthylamide | 1.0 | - | - | [1] |

| Recombinant Human | Gly-Pro-pNA | 0.2 | - | - | [2] |

Table 2: Kinetic Parameters of Prolyl Endopeptidase (PEP) with Various Substrates

| Enzyme Source | Substrate | Km (M) | Reference |

| Flavobacterium sp. | Z-Gly-Pro-MCA | 2.5 x 10-5 | [6] |

| Flavobacterium sp. | Z-Gly-Pro-2NNap | 1.4 x 10-4 | [6] |

| Myxococcus xanthus | Suc-Ala-Pro-pNA | - | [4] |

| Sphingomonas capsulata | Suc-Ala-Pro-pNA | - | [4] |

Experimental Protocols

The following are detailed methodologies for assaying the activity of DPPIV and PEP using a chromogenic p-nitroanilide substrate. These protocols can be adapted for use with this compound.

Protocol 1: Dipeptidyl Peptidase IV (DPPIV) Activity Assay

This protocol is adapted from methods described for the use of Gly-Pro-pNA.[2][5]

Materials:

-

DPPIV enzyme (e.g., from porcine kidney or recombinant human)[7][8]

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% Triton X-100[2]

-

Stop Solution (optional): 1 M Acetate buffer, pH 4.0

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm[2]

-

96-well microplate or cuvettes

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or dioxane). Further dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., ranging from 0.05 mM to 5 mM for kinetic studies).

-

Enzyme Preparation: Dilute the DPPIV enzyme in ice-cold Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Reaction:

-

Add 50 µL of the substrate solution to each well of the microplate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10-30 minutes) at 37°C.[2]

-

Alternatively, for an endpoint assay, incubate the reaction mixture at 37°C for a fixed time (e.g., 15 minutes) and then stop the reaction by adding a stop solution. Measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the kinetic curve (ΔAbs/min).

-

Convert the rate of absorbance change to the rate of product formation using a standard curve of p-nitroaniline.

-

For kinetic parameter determination, plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation.

-

Protocol 2: Prolyl Endopeptidase (PEP) Activity Assay

This protocol is adapted from a method for Z-Gly-Pro-pNA.[6]

Materials:

-

Prolyl Endopeptidase (e.g., from Flavobacterium sp.)

-

This compound substrate

-

Assay Buffer: 0.1 M K-Phosphate buffer, pH 7.0[6]

-

Substrate Solvent: 40% Dioxane[6]

-

Stop Solution: 1 M Acetate buffer, pH 4.0[6]

-

Spectrophotometer or microplate reader (410 nm)

-

Test tubes or microplate

Procedure:

-

Substrate Preparation: Dissolve this compound in 40% dioxane to prepare a stock solution (e.g., 5 mM). This may require gentle heating.[6]

-

Enzyme Preparation: Dilute the PEP enzyme in 50 mM K-Phosphate buffer, pH 7.0, to a suitable working concentration.[6]

-

Reaction Mixture Preparation: In a test tube, prepare the reaction mixture by combining:

-

1.0 mL of 0.1 M K-Phosphate buffer, pH 7.0

-

0.25 mL of the substrate solution

-

-

Assay Reaction:

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the amount of p-nitroaniline released using its molar extinction coefficient.

-

Determine the enzyme activity, where one unit is defined as the amount of enzyme that forms one micromole of p-nitroaniline per minute under the specified conditions.[6]

-

Signaling Pathways and Experimental Workflows

While this compound is a synthetic substrate used for in vitro assays, the enzymes it is cleaved by are involved in significant biological signaling pathways.

Dipeptidyl Peptidase IV (DPPIV) Signaling Interactions

DPPIV is a transmembrane glycoprotein that can modulate various signaling pathways through its peptidase activity or through protein-protein interactions.

Caption: DPPIV modulates signaling by cleaving incretins like GLP-1 and interacting with T-cell surface proteins.

General Experimental Workflow for Enzyme Characterization

The following diagram outlines a typical workflow for characterizing an enzyme that cleaves this compound.

Caption: Workflow for enzyme characterization using a chromogenic substrate from preparation to data analysis.

References

- 1. Dipeptidyl Peptidase IV [merckmillipore.com]

- 2. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. toyobo.co.jp [toyobo.co.jp]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Dipeptidyl Peptidase IV (CD26), Porcine Kidney | 317640 [merckmillipore.com]

An In-depth Technical Guide to the Prolyl Endopeptidase Substrate Z-Ala-Pro-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate N-benzyloxycarbonyl-L-alanyl-L-proline 4-nitroanilide (Z-Ala-Pro-pNA), a valuable tool for the characterization of prolyl endopeptidase (PEP) activity. This document details the substrate's properties, experimental protocols for its use, and its application in understanding the role of PEP in significant signaling pathways.

Introduction to Prolyl Endopeptidase and this compound

Prolyl endopeptidase (PEP, EC 3.4.21.26), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides.[1] This enzyme specifically cleaves peptide bonds on the C-terminal side of proline residues within oligopeptides shorter than approximately 30 amino acids. Given its involvement in processing key signaling molecules such as substance P, bradykinin, and neurotensin, PEP is a significant target in drug discovery for neurological and inflammatory disorders.

This compound is a synthetic chromogenic substrate designed for the specific and sensitive assay of PEP activity. The substrate consists of a dipeptide, Ala-Pro, with the N-terminus protected by a benzyloxycarbonyl (Z) group and the C-terminus linked to p-nitroaniline (pNA). The enzymatic cleavage of the Pro-pNA bond by PEP releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This allows for a continuous and straightforward assay to determine PEP activity.

Physicochemical and Kinetic Properties

A thorough understanding of the substrate's properties is essential for accurate and reproducible experimental design.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Synonyms | Z-AP-pNA, N-benzyloxycarbonyl-L-alanyl-L-proline 4-nitroanilide |

| CAS Number | 66382-56-7 |

| Molecular Formula | C₂₂H₂₄N₄O₆ |

| Molecular Weight | 440.45 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers. |

Enzymatic Reaction

The hydrolysis of this compound by prolyl endopeptidase follows Michaelis-Menten kinetics. The reaction scheme is depicted below:

Caption: Enzymatic cleavage of this compound by prolyl endopeptidase.

Kinetic Parameters

| Substrate | K_m (M) |

| Z-Gly-Pro-MCA | 2.5 x 10⁻⁵ |

| Z-Gly-Pro-2NNap | 1.4 x 10⁻⁴ |

| Z-Gly-Pro-pNA | 0.81 x 10⁻³ |

Note: These values are for PEP from Flavobacterium sp. and should be considered as a reference range.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in prolyl endopeptidase assays.

Materials and Reagents

-

Prolyl Endopeptidase (purified)

-

This compound

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5) or Potassium Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Microplate reader or spectrophotometer capable of measuring absorbance at 410 nm

-

96-well microplates or cuvettes

-

Incubator or temperature-controlled plate reader (30°C or 37°C)

Preparation of Solutions

-

Substrate Stock Solution: Dissolve this compound in DMSO or DMF to a concentration of 10 mM. Store this stock solution at -20°C. Due to the limited aqueous solubility of the substrate, the final concentration of the organic solvent in the assay should be kept low (typically ≤ 5%) to avoid enzyme inhibition.

-

Enzyme Solution: Dilute the purified prolyl endopeptidase in the assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Buffer: Prepare the appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5 or 0.1 M Potassium Phosphate, pH 7.0). The optimal pH for prolyl endopeptidase from Flavobacterium is 6.5, while the enzyme is stable in a pH range of 5.5-8.5.[2]

Prolyl Endopeptidase Activity Assay

This protocol is adapted from established methods for similar p-nitroanilide-based substrates.[2]

Caption: Workflow for a typical prolyl endopeptidase activity assay.

Detailed Steps:

-

Set up the reaction in a 96-well plate. For each reaction, add the components in the following order:

-

Assay Buffer (to a final volume of 200 µL)

-

This compound stock solution (e.g., 10 µL of a 2 mM working solution for a final concentration of 100 µM)

-

-

Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow the reaction mixture to reach thermal equilibrium.

-

Initiate the reaction by adding the enzyme solution (e.g., 10 µL).

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Include appropriate controls, such as a blank reaction without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (ε of pNA at 410 nm is approximately 8,800 M⁻¹cm⁻¹).

Determination of Kinetic Parameters (K_m and V_max)

To determine the Michaelis constant (K_m) and maximum velocity (V_max), the assay described above is performed with varying concentrations of this compound.

-

Prepare a series of substrate dilutions in the assay buffer, ranging from concentrations well below to well above the expected K_m (e.g., 10 µM to 2 mM).

-

Perform the activity assay for each substrate concentration, keeping the enzyme concentration constant.

-

Calculate the initial velocity (V₀) for each substrate concentration.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine K_m and V_max. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.

Role in Signaling Pathways

Prolyl endopeptidase plays a critical role in terminating the signaling of several neuropeptides by cleaving them into inactive fragments. The use of this compound as a substrate allows researchers to study the activity of PEP and its potential as a therapeutic target for modulating these pathways.

Bradykinin Signaling Pathway

Bradykinin is a potent vasodilator and mediator of inflammation. PEP is one of the enzymes responsible for its inactivation.

Caption: Prolyl endopeptidase inactivates bradykinin, thus downregulating its signaling cascade.

Substance P Signaling Pathway

Substance P is a neuropeptide involved in pain transmission and neurogenic inflammation. PEP contributes to the degradation of Substance P in the central and peripheral nervous systems.

Caption: PEP-mediated degradation of Substance P attenuates its pro-nociceptive and inflammatory effects.

Neurotensin Signaling Pathway

Neurotensin is a neuropeptide with diverse functions in the central nervous system and the gastrointestinal tract, including roles in thermoregulation, nociception, and gut motility. PEP is involved in its metabolism.

Caption: Prolyl endopeptidase terminates neurotensin signaling through enzymatic degradation.

Conclusion

This compound is a robust and convenient substrate for the kinetic characterization of prolyl endopeptidase. Its use in well-defined experimental protocols allows for the accurate determination of enzyme activity and kinetic parameters. This, in turn, facilitates the screening and development of novel PEP inhibitors and provides a deeper understanding of the enzyme's role in modulating critical neuropeptide signaling pathways. This technical guide serves as a foundational resource for researchers in academia and industry who are investigating the multifaceted roles of prolyl endopeptidase in health and disease.

References

Z-Ala-Pro-pNA Chromogenic Assay: An In-depth Technical Guide

This guide provides a comprehensive overview of the Z-Ala-Pro-pNA chromogenic assay for researchers, scientists, and drug development professionals. It details the assay's core principles, experimental protocols, and applications in enzyme kinetics and inhibitor screening, with a focus on prolyl endopeptidase.

Core Principles of the this compound Assay

The this compound (Nα-Carbobenzoxy-L-alanyl-L-proline p-nitroanilide) assay is a widely used method for detecting and quantifying the activity of certain proteases, most notably prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP). The principle of the assay is based on the enzymatic cleavage of the synthetic chromogenic substrate, this compound.

The substrate consists of a dipeptide (Ala-Pro) linked to a p-nitroaniline (pNA) molecule. The N-terminus of the alanine is protected by a carbobenzoxy (Z) group. In the intact substrate, the pNA moiety is colorless. Upon enzymatic cleavage of the peptide bond between proline and p-nitroaniline, the yellow chromogen p-nitroaniline is released. The rate of pNA release is directly proportional to the enzyme activity and can be quantified by measuring the increase in absorbance at approximately 410 nm.

Quantitative Data: Enzyme Kinetics

The this compound assay is frequently employed to determine the kinetic parameters of prolyl endopeptidase, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| This compound | Pyrococcus furiosus | 150 | 4.1 | 2.7 x 10⁴ | [1] |

| Z-Gly-Pro-pNA | Pyrococcus furiosus | 500 | 4.5 | 0.9 x 10⁴ | [1] |

| Z-Gly-Pro-MCA | Flavobacterium sp. | 25 | - | - | [2] |

| Z-Gly-Pro-2NNap | Flavobacterium sp. | 140 | - | - | [2] |

Note: The kinetic parameters can vary depending on the enzyme source and experimental conditions such as pH, temperature, and buffer composition. The data from Pyrococcus furiosus was obtained at 85°C and pH 8.0.

Experimental Protocols

This section provides a detailed methodology for performing the this compound chromogenic assay, adapted from protocols for similar substrates.

Reagents and Buffers

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Enzyme Solution: Purified or partially purified prolyl endopeptidase, diluted in assay buffer to the desired concentration.

-

Stopping Reagent (Optional): 1 M Acetic Acid.

Assay Procedure

-

Prepare the reaction mixture: In a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

Enzyme solution

-

Substrate solution (to initiate the reaction) The final reaction volume is typically 100-200 µL. A typical final substrate concentration is 100-200 µM.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for mammalian enzymes).

-

Measurement: Measure the absorbance at 410 nm at regular intervals (e.g., every minute for 10-30 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (ε of p-nitroaniline = 8,800 M⁻¹cm⁻¹ at 410 nm).

-

Protocol for Inhibitor Screening

-

Prepare the inhibitor solutions: Dissolve the test compounds in DMSO to prepare stock solutions.

-

Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of the inhibitor in the assay buffer for a specified period (e.g., 15-30 minutes) at the assay temperature.

-

Initiate the reaction: Add the this compound substrate to start the reaction.

-

Measure and analyze: Monitor the absorbance at 410 nm as described above. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

Experimental Workflow

References

Z-Ala-Pro-pNA (CAS Number: 66382-56-7): A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Z-Ala-Pro-pNA serves as a critical tool in the study of prolyl endopeptidases. This synthetic chromogenic substrate, with the chemical formula C₂₂H₂₄N₄O₆ and a molecular weight of 440.45 g/mol , is instrumental in enzymatic assays due to its specific cleavage by these enzymes, releasing a readily quantifiable colored product.

Physicochemical Properties

This compound, also known as N-Benzyloxycarbonyl-L-alanyl-L-proline 4-nitroanilide, is a peptide derivative that is essential for in vitro enzyme activity studies.[1][2] Its stability and specificity make it a valuable compound in biochemical research and pharmaceutical applications. The key physicochemical characteristics are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 66382-56-7 | [2] |

| Molecular Formula | C₂₂H₂₄N₄O₆ | [2] |

| Molecular Weight | 440.45 g/mol | [2] |

| Synonyms | Z-AP-pNA, N-Benzyloxycarbonyl-L-alanyl-L-proline 4-nitroanilide | [1] |

| Storage Temperature | -15°C to -20°C |

Enzymatic Reaction and Signaling

This compound is primarily utilized as a substrate for prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP). PEP is a serine protease that specifically cleaves peptide bonds on the carboxyl side of proline residues. The enzymatic reaction with this compound results in the hydrolysis of the amide bond between the proline residue and the p-nitroaniline (pNA) moiety. The release of free pNA, a yellow chromophore, can be monitored spectrophotometrically, providing a direct measure of enzyme activity.

Experimental Protocols

The following is a generalized experimental protocol for a prolyl endopeptidase assay using this compound. It is important to note that optimal conditions may vary depending on the source and purity of the enzyme.

Preparation of Reagents

-

Assay Buffer: A common buffer is 0.1 M Potassium Phosphate buffer, pH 7.0.

-

Substrate Stock Solution: Due to its limited aqueous solubility, this compound should first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

-

Enzyme Solution: The prolyl endopeptidase should be diluted to the desired concentration in the assay buffer immediately before use.

Assay Procedure

A typical workflow for measuring prolyl endopeptidase activity is outlined below.

Detailed Method

-

Prepare the reaction mixture in a microplate well or cuvette by adding the assay buffer and the this compound working solution. The final substrate concentration typically ranges from 0.1 to 1 mM.

-

Equilibrate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for approximately 5 minutes.

-

Initiate the reaction by adding a small volume of the diluted enzyme solution.

-

Immediately measure the increase in absorbance at 405-410 nm continuously using a spectrophotometer.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.

Quantitative Data

While specific kinetic parameters can vary based on the enzyme source and assay conditions, the following table provides an overview of typical quantitative data associated with this compound and its use in enzymatic assays.

| Parameter | Value | Notes |

| Typical Substrate Concentration | 0.1 - 1.0 mM | The concentration should be optimized based on the Km of the enzyme. |

| Wavelength of Detection (λmax) | 405 - 410 nm | For monitoring the release of p-nitroaniline.[3] |

| Solubility | Soluble in DMSO | Prepare a stock solution in DMSO before diluting in aqueous buffer. |

Applications in Research and Drug Development

The use of this compound is widespread in several areas of research:

-

Enzyme Characterization: It is used to determine the kinetic properties (Km and Vmax) of prolyl endopeptidases from various sources.

-

Inhibitor Screening: this compound is a key reagent in high-throughput screening assays to identify and characterize potential inhibitors of prolyl endopeptidase, which are of interest in the development of drugs for neurological and other disorders.

-

Quality Control: It can be used to assess the activity of purified enzyme preparations.

References

Methodological & Application

Application Notes and Protocols for the Z-Ala-Pro-pNA Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Z-Ala-Pro-pNA (N-carbobenzoxy-L-alanyl-L-proline p-nitroanilide) enzyme assay is a widely used method for the detection and quantification of prolyl endopeptidase (PEP) activity. PEP (EC 3.4.21.26) is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. This enzyme is implicated in the metabolism of various neuropeptides and peptide hormones, making it a significant target in neuroscience and drug development for neurological and psychiatric disorders.[1][2][3] This colorimetric assay relies on the hydrolysis of the synthetic substrate this compound by PEP, which liberates the chromogenic compound p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at 405-410 nm, is directly proportional to the PEP enzyme activity.[4]

Principle of the Assay

The enzyme prolyl endopeptidase catalyzes the cleavage of the peptide bond between proline and the p-nitroaniline moiety in the this compound substrate. The release of free p-nitroaniline results in a yellow-colored product that can be quantified by measuring its absorbance.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound enzyme assay.

| Parameter | Value | Notes |

| Substrate | This compound (N-carbobenzoxy-L-alanyl-L-proline p-nitroanilide) | A chromogenic substrate for prolyl endopeptidase. |

| Enzyme | Prolyl Endopeptidase (PEP) | Also known as prolyl oligopeptidase. |

| Wavelength of Detection | 405 - 410 nm | Corresponds to the maximum absorbance of p-nitroaniline. |

| Molar Extinction Coefficient (ε) of p-nitroaniline | 8,800 M⁻¹cm⁻¹ at 410 nm | Can be used to calculate the concentration of the product. |

| Typical Substrate Concentration | 0.1 - 2 mM | The final concentration in the assay mixture may need optimization. |

| Typical Enzyme Concentration | 10 - 100 ng/mL | Dependent on the purity and specific activity of the enzyme preparation. |

| Assay Buffer | 50-100 mM Phosphate Buffer or Tris-HCl | Optimal pH is typically between 7.0 and 8.0. |

| Assay Temperature | 25 - 37 °C | Should be kept constant throughout the experiment. |

| Michaelis Constant (Km) | Varies with enzyme source and conditions | For a similar substrate, Z-Gly-Pro-pNA, a Km of 0.81 mM has been reported for Aeromonas punctata PEP.[3] |

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Prolyl Endopeptidase (purified or as a component of a biological sample)

-

Dimethyl sulfoxide (DMSO) or 40% dioxane for substrate stock solution

-

Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.5)

-

Stop Solution: 30% (v/v) Acetic Acid

-

Microplate reader capable of measuring absorbance at 405 or 410 nm

-

96-well microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

-

Assay Buffer (100 mM Potassium Phosphate, pH 7.5):

-

Prepare solutions of 100 mM monobasic potassium phosphate (KH₂PO₄) and 100 mM dibasic potassium phosphate (K₂HPO₄).

-

Mix the two solutions while monitoring the pH until a pH of 7.5 is achieved.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM this compound):

-

Dissolve the appropriate amount of this compound in DMSO or 40% dioxane to make a 10 mM stock solution.[4] For example, for 1 mL of a 10 mM stock solution, dissolve 4.405 mg of this compound (MW = 440.45 g/mol ) in 1 mL of solvent.

-

Store the stock solution in aliquots at -20°C, protected from light.

-

-

Enzyme Solution:

-

Prepare a stock solution of the enzyme in assay buffer.

-

The optimal concentration should be determined empirically, but a starting point of 1 µg/mL can be used.

-

Prepare fresh dilutions of the enzyme in assay buffer just before use.

-

Assay Procedure

-

Prepare the Reaction Mixture:

-

In each well of a 96-well microplate, add the following in order:

-

80 µL of Assay Buffer

-

10 µL of Enzyme Solution (or sample containing the enzyme)

-

For the blank/negative control, add 10 µL of assay buffer instead of the enzyme solution.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

Add 10 µL of the 10 mM this compound substrate stock solution to each well to initiate the reaction. The final substrate concentration will be 1 mM in a total volume of 100 µL.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a microplate reader pre-heated to the assay temperature.

-

Measure the absorbance at 410 nm every minute for 15-30 minutes.

-

-

Endpoint Measurement (Alternative):

-

Incubate the reaction mixture at the desired temperature for a fixed period (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of 30% acetic acid to each well.

-

Measure the absorbance at 410 nm.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For kinetic assays, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time curve.

-

Subtract the rate of the blank from the rate of the samples.

-

-

Calculate Enzyme Activity:

-

Use the Beer-Lambert law to calculate the enzyme activity: Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

-

Where:

-

ΔAbs/min is the rate of absorbance change.

-

Total Assay Volume is 0.1 mL.

-

ε (molar extinction coefficient of pNA) is 8,800 M⁻¹cm⁻¹.

-

Path Length is typically determined by the microplate reader (often normalized to 1 cm).

-

Enzyme Volume is 0.01 mL.

-

-

-

Visualizations

Caption: Workflow for the this compound enzyme assay.

Caption: Prolyl endopeptidase in neuropeptide signaling.

References

Application Notes and Protocols for Spectrophotometric Measurement of Enzyme Activity using Z-Ala-Pro-pNA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-Ala-Pro-pNA (Nα-Carbobenzoxy-L-alanyl-L-proline p-nitroanilide) is a chromogenic substrate widely utilized for the continuous spectrophotometric assay of prolyl endopeptidase (PEP) and other proteases that exhibit specificity for cleaving peptide bonds on the carboxyl side of proline residues. The enzymatic hydrolysis of this compound releases the yellow-colored product, p-nitroaniline (pNA), which can be quantified by measuring the increase in absorbance at or near 405 nm. This application note provides a detailed protocol for the use of this compound in enzyme assays, including reagent preparation, assay procedure, and data analysis.

Principle of the Assay

The assay is based on the enzymatic cleavage of the amide bond between the proline residue and the p-nitroaniline moiety of this compound. The release of free p-nitroaniline results in a measurable increase in absorbance at its maximal absorption wavelength. The rate of this absorbance change is directly proportional to the enzyme activity under the specified conditions.

Caption: Enzymatic cleavage of this compound and detection of p-nitroaniline.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound | Bachem AG | 4003575 |

| Prolyl Endopeptidase (e.g., from Flavobacterium meningosepticum) | Sigma-Aldrich | P0669 |

| Tris-HCl | Sigma-Aldrich | T5941 |

| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| 96-well UV-transparent microplates | Corning | 3635 |

| Spectrophotometer or microplate reader | (e.g., Molecular Devices) | - |

Quantitative Data Summary

The following tables provide key quantitative data for the spectrophotometric measurement of p-nitroaniline and representative kinetic parameters for prolyl endopeptidase using a similar substrate, Suc-Ala-Pro-pNA. These values can serve as a reference for assay development and data interpretation.

Table 1: Spectrophotometric Properties of p-Nitroaniline (pNA)

| Parameter | Value | Wavelength | Reference |

| Molar Extinction Coefficient (ε) | 9,960 M⁻¹cm⁻¹ | 405 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ | 410 nm | |

| Absorption Maximum (λmax) | 381 nm | - |

Note: While the absorption maximum of pNA is at 381 nm, measurements are typically performed at 405-410 nm to minimize interference from the substrate, which has a slight absorbance at lower wavelengths.

Table 2: Representative Kinetic Parameters for Prolyl Endopeptidase (PEP) with Suc-Ala-Pro-pNA

| Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) |

| Sphingomonas capsulata | 130 ± 10 | 100 ± 5 | 7.7 x 10⁵ | 7.0 | 25 |

| Myxococcus xanthus | 250 ± 20 | 110 ± 10 | 4.4 x 10⁵ | 7.0 | 25 |

| Human | - | - | 1.7 x 10⁴ (for Z-Gly-Pro-pNA) | 7.0 | 37 |

These values are provided as an example. The actual kinetic parameters will vary depending on the specific enzyme, buffer conditions, and temperature.

Experimental Protocols

Preparation of Reagents

a) Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Dissolve 6.06 g of Tris base in 800 mL of deionized water.

-

Add 5.84 g of NaCl.

-

Adjust the pH to 8.0 with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

b) Substrate Stock Solution (10 mM this compound in DMSO)

-

The molecular weight of this compound is 440.46 g/mol .

-

Weigh 4.4 mg of this compound and dissolve it in 1 mL of 100% DMSO.

-

Vortex until fully dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light.

c) Enzyme Stock Solution

-

Prepare a stock solution of the enzyme in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) at a concentration of 1 mg/mL.

-

Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

d) Enzyme Working Solution

-

On the day of the experiment, dilute the enzyme stock solution with the Assay Buffer to the desired final concentration (e.g., 0.1-1 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

Enzyme Activity Assay Protocol

The following protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL.

Caption: General workflow for the this compound enzyme assay.

-

Prepare Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration. For routine assays, a final substrate concentration of 200 µM is a good starting point. To determine Km, a range of substrate concentrations (e.g., 0.1 to 5 times the expected Km) should be prepared.

-

Assay Setup:

-

Add 180 µL of the Substrate Working Solution to each well of a 96-well microplate.

-

Include wells for a blank control (180 µL of Substrate Working Solution and 20 µL of Assay Buffer without enzyme).

-

-

Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

-

Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the Enzyme Working Solution to each well. Mix gently by pipetting up and down or by using the plate reader's shaking function.

-

Spectrophotometric Measurement: Immediately place the microplate in a pre-warmed spectrophotometer or microplate reader.

-

Measure the increase in absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 30 seconds) for 10 to 30 minutes. Ensure that the reaction rate is linear during the measurement period.

Data Analysis

-

Calculate the Rate of Reaction (ΔAbs/min):

-

For each well, plot absorbance versus time.

-

Determine the initial linear portion of the curve and calculate the slope. This slope represents the initial reaction velocity (V₀) in units of ΔAbs/min.

-

Subtract the rate of the blank control from the rates of the enzyme-containing wells to correct for any non-enzymatic substrate hydrolysis.

-

-

Calculate Enzyme Activity:

-

Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 10⁶ Where:

-

ΔAbs/min = The initial rate of absorbance change per minute.

-

ε = Molar extinction coefficient of p-nitroaniline (9,960 M⁻¹cm⁻¹ at 405 nm).

-

l = Path length of the light beam through the sample in cm (for a standard 96-well plate with 200 µL, the path length can be calculated or a standard value provided by the manufacturer can be used. Alternatively, a standard curve of pNA can be generated to determine the path length).

-

10⁶ = Conversion factor from M/min to µmol/min/mL.

-

-

-

Determination of Kinetic Parameters (Km and Vmax):

-

Perform the assay with varying substrate concentrations.

-

Plot the initial reaction velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or very low activity | Inactive enzyme | Use a fresh enzyme aliquot; ensure proper storage. |

| Incorrect buffer pH | Verify the pH of the assay buffer. | |

| Presence of an inhibitor | Check for potential inhibitors in the reagents. | |

| High background signal | Non-enzymatic hydrolysis of the substrate | Run a blank control without the enzyme. If the background is high, prepare fresh substrate solution. |

| Light-sensitive degradation of the substrate | Protect the substrate stock solution from light. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Check the stability of the enzyme under the assay conditions. | |

| Product inhibition | Analyze only the initial linear phase of the reaction. |

Conclusion

This compound is a reliable and convenient chromogenic substrate for the continuous monitoring of prolyl endopeptidase activity. The protocol described in this application note provides a robust framework for routine enzyme activity measurements, inhibitor screening, and detailed kinetic characterization. Accurate and reproducible results can be obtained by carefully preparing reagents and adhering to the outlined experimental procedure.

References

Application Notes and Protocols for Z-Ala-Pro-pNA Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and quality control of Z-Ala-Pro-pNA (Nα-Carbobenzoxy-L-alanyl-L-proline p-nitroanilide) stock solutions. This compound is a chromogenic substrate primarily used for the assay of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), a serine protease that plays a significant role in various physiological processes, including neuropeptide metabolism.

Introduction

This compound is a synthetic peptide that, upon enzymatic cleavage by prolyl endopeptidase at the C-terminal side of the proline residue, releases the yellow chromophore p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. Accurate and reproducible enzyme kinetic studies rely on the correct preparation and handling of the substrate stock solution.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₄N₄O₆ |

| Molecular Weight | 440.45 g/mol |

| CAS Number | 66382-56-7 |

| Appearance | White to off-white crystalline powder |

| Storage (Powder) | -20°C, desiccated |

Preparation of this compound Stock Solution

The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

Protocol

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh out the required amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, the required mass can be calculated using the formula: Mass (mg) = 10 mM * 440.45 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.40 mg of this compound.

-

Dissolution:

-

Transfer the weighed this compound powder to a suitable microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If the powder does not dissolve completely, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C may also aid in dissolution.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

Stock Solution Preparation Table

The following table provides the required mass of this compound for preparing different volumes of a 10 mM stock solution.

| Desired Volume | Mass of this compound |

| 1 mL | 4.40 mg |

| 5 mL | 22.02 mg |

| 10 mL | 44.05 mg |

Storage and Stability

Proper storage is crucial for maintaining the integrity of the this compound stock solution.

| Form | Storage Temperature | Stability | Notes |

| Powder | -20°C | ≥ 3 years | Store in a desiccator to protect from moisture. |

| Stock Solution in DMSO | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |

| Stock Solution in DMSO | -80°C | Up to 6 months | Recommended for longer-term storage. |

Quality Control

To ensure the reliability of experimental results, the quality of the this compound stock solution should be verified.

-

Visual Inspection: The stock solution should be a clear, colorless to pale yellow solution, free of any particulate matter.

-

Functional Check: The performance of a newly prepared stock solution can be validated by running a standard enzyme assay with a known concentration of prolyl endopeptidase and comparing the results to those obtained with a previously validated batch of the substrate solution.

Experimental Protocol: Prolyl Endopeptidase Activity Assay

This protocol provides a general workflow for measuring prolyl endopeptidase activity using the prepared this compound stock solution.

Reagents

-

This compound stock solution (10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Prolyl endopeptidase enzyme solution

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

96-well microplate

Assay Procedure

-

Prepare Working Solution: Dilute the 10 mM this compound stock solution in the assay buffer to the desired final working concentration (e.g., 0.2 mM).

-

Reaction Setup:

-

Add the assay buffer to the wells of a 96-well microplate.

-

Add the this compound working solution to each well.

-

Include a blank control (assay buffer and substrate, no enzyme).

-

-

Enzyme Addition: Initiate the reaction by adding the prolyl endopeptidase solution to the wells.

-

Incubation: Incubate the plate at the desired temperature (e.g., 37°C).

-

Absorbance Measurement: Measure the absorbance at 405-410 nm at regular time intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

-

Data Analysis: Calculate the rate of pNA formation from the change in absorbance over time, using the molar extinction coefficient of pNA (ε = 8,800 M⁻¹cm⁻¹ at 410 nm).

Visualizations

The following diagrams illustrate the workflow for preparing the this compound stock solution and the general principle of the enzyme assay.

Caption: Workflow for this compound stock solution preparation.

Caption: Principle of prolyl endopeptidase activity assay.

Application Notes and Protocols: Z-Ala-Pro-pNA in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and application of the chromogenic substrate Z-Ala-Pro-pNA (N-benzyloxycarbonyl-L-alanyl-L-proline 4-nitroanilide) in Dimethyl Sulfoxide (DMSO). This compound is a valuable tool in biochemical assays, particularly for the detection of certain protease activities.

Section 1: Solubility of this compound and Related Compounds in DMSO

For practical purposes, a protocol for determining the solubility of this compound in DMSO is provided in Section 2. The following table summarizes the solubility of related chromogenic peptide substrates in DMSO to provide a useful reference.

| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO |

| Suc-Ala-Ala-Pro-Phe-pNA | 624.66 | 120 mg/mL (192.1 mM) |

| Suc-Ala-Pro-pNA | 406.39 | 100 mg/mL (246.07 mM); requires sonication |

| N-Succinyl-Ala-Ala-Ala-pNA | 408.38 | Stock solutions of 10 mM and 200 mM have been reported. |

| Z-Gly-Pro-pNA | 426.43 | A 5mM solution is prepared in 40% dioxane. |

Note: The solubility of peptide substrates in DMSO can be affected by the purity of the solvent. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.

Section 2: Experimental Protocols

Protocol for Determining the Solubility of this compound in DMSO

This protocol outlines a method to determine the approximate solubility of this compound in DMSO at room temperature.

Materials:

-

This compound (MW: 440.45 g/mol )

-

Anhydrous DMSO

-

Vortex mixer

-

Microcentrifuge

-

Spectrophotometer

-

Calibrated pipettes

-

Microcentrifuge tubes (1.5 mL)

Procedure:

-

Preparation of a Saturated Solution:

-

Weigh out a known excess amount of this compound (e.g., 10 mg) into a 1.5 mL microcentrifuge tube.

-

Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

Allow the tube to stand at room temperature for at least one hour to reach equilibrium. Visually inspect for any undissolved solid.

-

If all the solid dissolves, add another known amount of this compound and repeat the process until a saturated solution with visible excess solid is achieved.

-

-

Separation of the Saturated Solution:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant (the saturated solution) without disturbing the pellet.

-

-

Determination of Concentration:

-

Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., DMSO or an appropriate buffer).

-

Measure the absorbance of the dilutions at the wavelength of maximum absorbance for p-nitroaniline (pNA), which is typically around 405-410 nm, although the absorbance of the intact substrate should also be considered. A full UV-Vis scan is recommended to determine an optimal wavelength where the intact substrate has a known extinction coefficient.

-

Alternatively, if the extinction coefficient of this compound in DMSO is known, the concentration of the undiluted supernatant can be determined directly using the Beer-Lambert law (A = εcl).

-

Calculate the concentration of this compound in the saturated supernatant. This value represents the solubility.

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound in DMSO.

Protocol for a General Protease Assay using this compound

This protocol describes a general method for measuring the activity of a protease that cleaves the Pro-pNA bond in this compound. The release of p-nitroaniline (pNA) results in a yellow color that can be quantified spectrophotometrically at 405-410 nm.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM).

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH adjusted to the optimal pH for the enzyme of interest).

-

Protease solution of known concentration.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

Incubator set to the optimal temperature for the enzyme.

Procedure:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare the working solution of this compound by diluting the DMSO stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Note that the final concentration of DMSO in the assay should be kept low (typically <5%) to avoid enzyme inhibition.

-

-

Set up the Assay:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound working solution

-

Enzyme solution (to be added last to initiate the reaction)

-

-

Include appropriate controls:

-

Blank: Assay buffer and substrate, but no enzyme.

-

Negative Control: Assay buffer and enzyme, but no substrate.

-

-

-

Perform the Assay:

-

Pre-incubate the microplate containing the assay buffer and substrate at the desired temperature for 5-10 minutes.

-

Initiate the reaction by adding the enzyme solution to each well.

-

Immediately place the microplate in the microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) in a kinetic mode.

-

-

Data Analysis:

-

Plot the absorbance at 405 nm versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law, where the extinction coefficient of p-nitroaniline at the specific pH of the assay is used.

-

Protease Assay Workflow

Caption: General workflow for a protease assay using this compound.

Section 3: Signaling Pathway and Reaction Mechanism

This compound is a synthetic substrate and is not directly involved in biological signaling pathways. However, it is used to measure the activity of enzymes that may be part of such pathways. The enzymatic reaction it undergoes is a hydrolysis of the amide bond between the proline and the p-nitroaniline moiety.

Enzymatic Cleavage of this compound

Caption: Enzymatic hydrolysis of this compound by a protease.

Optimal Buffer Conditions for Z-Ala-Pro-pNA Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate Z-Ala-Pro-pNA (Nα-Benzyloxycarbonyl-L-alanyl-L-proline p-nitroanilide) is a valuable tool for the characterization and kinetic analysis of prolyl endopeptidases (PEPs) and other proteases that exhibit specificity for cleaving peptide bonds on the carboxyl side of proline residues. The enzymatic hydrolysis of this compound releases the yellow chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically. This allows for a continuous and sensitive measurement of enzyme activity. Establishing optimal buffer conditions is critical for achieving accurate, reproducible, and sensitive results in assays utilizing this substrate. These application notes provide a comprehensive guide to determining and utilizing the optimal buffer conditions for the this compound assay.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the peptide bond between proline and the p-nitroaniline moiety. The rate of formation of p-nitroaniline is directly proportional to the enzyme activity and can be monitored by measuring the increase in absorbance at approximately 405-410 nm.

Key Assay Parameters and Optimization

The optimal conditions for a this compound assay are highly dependent on the specific enzyme being investigated. Therefore, it is crucial to empirically determine the optimal pH, temperature, buffer composition, and substrate concentration for each enzyme.

Buffer Selection and pH Optima

The choice of buffer and its pH are critical for enzyme activity and stability. Prolyl endopeptidases from different sources exhibit a wide range of optimal pH values.

-

Acidic Prolyl Endopeptidases : Enzymes such as the one from Aspergillus niger function optimally at acidic pH, typically around 4.0-5.5. For this range, citrate or acetate buffers are suitable.

-

Neutral Prolyl Endopeptidases : Many prolyl endopeptidases, including those from Flavobacterium meningosepticum and mammalian sources, have optimal activity at a neutral pH, generally between 6.5 and 8.0.[1] Phosphate, Tris-HCl, or HEPES buffers are commonly used in this pH range.

-

Alkaline Prolyl Endopeptidases : Some enzymes may exhibit optimal activity in slightly alkaline conditions (pH 8.0-9.0), for which Tris-HCl or borate buffers can be employed.

Protocol for pH Optimization:

-

Prepare a series of buffers with overlapping pH ranges (e.g., citrate pH 3-6, phosphate pH 6-8, Tris-HCl pH 7-9).

-

Perform the enzyme assay at a constant temperature and substrate concentration across the desired pH range.

-

Plot the enzyme activity as a function of pH to determine the optimal pH.

Temperature Optimization

Enzyme activity is significantly influenced by temperature. Most prolyl endopeptidases have an optimal temperature in the range of 30-50°C. For mammalian enzymes, 37°C is a common starting point.[1]

Protocol for Temperature Optimization:

-

Perform the enzyme assay at the optimal pH and substrate concentration across a range of temperatures (e.g., 25°C to 60°C).

-

Incubate the reaction mixture at each temperature and measure the initial reaction rates.

-

Plot enzyme activity versus temperature to identify the optimum. Note that enzyme stability may decrease at higher temperatures.

Substrate and Enzyme Concentrations

The concentration of this compound should ideally be at or above the Michaelis-Menten constant (Km) to ensure that the reaction rate is proportional to the enzyme concentration. A typical starting concentration for this compound is in the range of 0.1 to 1 mM. The enzyme concentration should be chosen to ensure a linear reaction rate over a reasonable time course.

Due to the limited solubility of pNA-derived substrates in aqueous solutions, a stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or 1,4-dioxane.[1] The final concentration of the organic solvent in the assay should be kept low (typically ≤5%) to avoid potential inhibition of the enzyme.

Data Presentation

The following tables summarize typical buffer conditions and kinetic parameters for prolyl endopeptidases using pNA-derived substrates. Note that these values can vary depending on the specific enzyme and assay conditions.

Table 1: Recommended Buffer Systems for Different pH Ranges

| pH Range | Recommended Buffer | Typical Molarity (mM) |

| 3.0 - 6.0 | Citrate Buffer | 50 - 100 |

| 5.0 - 7.0 | Sodium Acetate | 50 - 100 |

| 6.0 - 8.0 | Phosphate Buffer (Sodium or Potassium) | 50 - 100 |

| 7.0 - 9.0 | Tris-HCl | 50 - 100 |

| 7.0 - 8.5 | HEPES | 20 - 50 |

Table 2: Kinetic Parameters of Prolyl Endopeptidases with pNA Substrates

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| Flavobacterium meningosepticum | Z-Gly-Pro-pNA | 0.14 | - | 6.5 | 37-40[1] |

| Human Dipeptidyl Peptidase II | Ala-Pro-pNA | - | - | 5.5 | 37 |

| Sphingomonas capsulata PEP | Suc-Ala-Pro-pNA | - | - | - | 25 |

| Myxococcus xanthus PEP | Suc-Ala-Pro-pNA | - | - | - | 25 |

Note: Data for this compound is limited in the literature; however, the related substrates Z-Gly-Pro-pNA and Suc-Ala-Pro-pNA provide a good reference for expected ranges.

Experimental Protocols

Preparation of Reagents

-

Assay Buffer : Prepare a 100 mM stock solution of the desired buffer (e.g., Phosphate buffer, pH 7.5).

-

Substrate Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

-

Enzyme Solution : Dilute the enzyme to the desired concentration in the assay buffer immediately before use. Keep on ice.

Standard Assay Protocol

-

To a microplate well or a cuvette, add the following components in order:

-

Assay Buffer (to a final volume of 200 µL)

-

This compound stock solution (e.g., 4 µL for a final concentration of 0.2 mM)

-

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the enzyme solution (e.g., 10 µL).

-

Immediately measure the absorbance at 405 nm continuously for 5-15 minutes using a microplate reader or a spectrophotometer.

-

Calculate the initial reaction rate (V0) from the linear portion of the absorbance versus time curve.

Data Analysis

The rate of p-nitroaniline production can be calculated using the Beer-Lambert law:

Rate (mol/min) = (ΔA405 / Δt) * (V / ε)

Where:

-

ΔA405 / Δt is the initial rate of change in absorbance per minute.

-

V is the total reaction volume.

-

ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~9,900 M-1cm-1 at pH 7.5). The exact value can be pH-dependent.

Visualization of Pathways and Workflows

Enzymatic Reaction of this compound

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow for Assay Optimization

Caption: Workflow for optimizing the this compound assay.

References

Application Note: A Guide to Calculating Prolyl Endopeptidase (PEP) Activity Using Z-Ala-Pro-pNA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. This enzyme is involved in the maturation and degradation of various peptide hormones and neuropeptides. Due to its role in physiological processes, human PEP has been identified as an attractive pharmacological target for neurological disorders, making it a key area of interest in drug development[1][2].

This application note provides a detailed protocol for measuring PEP activity using the chromogenic substrate N-carbobenzoxy-L-alanyl-L-proline p-nitroanilide (Z-Ala-Pro-pNA). The assay is based on a straightforward colorimetric principle: PEP-mediated hydrolysis of the this compound substrate releases the yellow-colored p-nitroaniline (pNA) molecule. The rate of pNA formation, which is directly proportional to PEP activity, can be continuously monitored by measuring the increase in absorbance at 405-410 nm[1][3].

References

Kinetic Analysis of Prolyl Endopeptidase Using Z-Ala-Pro-pNA Substrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing kinetic analysis of prolyl endopeptidase (PEP) using the chromogenic substrate Z-Ala-Pro-p-nitroanilide (Z-Ala-Pro-pNA). This document includes detailed experimental protocols for determining enzyme kinetics and for screening potential inhibitors, alongside illustrative data presented in clear, structured tables and diagrams.

Introduction

Prolyl endopeptidase (PEP, EC 3.4.21.26) is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues within small peptides. Its involvement in the metabolism of neuropeptides and peptide hormones has implicated it in a range of physiological processes and pathological conditions, including neurological disorders and inflammation. Consequently, PEP is a significant target for drug discovery and development.

The chromogenic substrate this compound is a valuable tool for studying PEP activity. The enzyme-catalyzed hydrolysis of this substrate releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically. The rate of pNA formation is directly proportional to the PEP activity, allowing for the determination of key kinetic parameters and the evaluation of inhibitory compounds.

Principle of the Assay

The kinetic assay is based on the enzymatic cleavage of the amide bond between proline and p-nitroaniline in the this compound substrate by prolyl endopeptidase. The release of p-nitroaniline results in an increase in absorbance at 410 nm.